molecular formula C19H13N3OS2 B1239235 2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide

2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide

Cat. No. B1239235
M. Wt: 363.5 g/mol
InChI Key: CEYVFPCBJTWVIV-RGVLZGJSSA-N
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Description

2-thiophen-2-yl-N-(3-thiophenylmethylideneamino)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Reactivity

  • The compound 2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide is involved in various synthetic processes. For example, its related compound, 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, is synthesized through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride. These types of compounds undergo further reactions like nitration, sulfonation, bromination, formylation, and acylation (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Anticancer Properties

  • Some derivatives of thiophene-quinoline have shown potential anticancer properties. For instance, isoxazolyl, triazolyl, and phenyl based 3-thiophen-2-yl-quinoline derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These studies suggest that thiophene-quinoline analogues could be a promising class for anticancer therapies (Othman et al., 2019).

Antimicrobial Activity

  • The antimicrobial activity of thiophene-2-carboxamide derivatives, including those structurally related to 2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide, has been investigated. One study found effective antibacterial activity against several microorganisms, highlighting its potential in antimicrobial applications (Cakmak et al., 2022).

Optical Properties

  • The optical properties of functionally substituted thieno[3,2-c]quinolines have been studied, indicating moderate to high fluorescence quantum yields. These findings suggest potential applications in materials science, particularly in the development of fluorescent materials (Bogza et al., 2018).

Antipsychotic Potential

  • In pharmacology, heterocyclic carboxamides, which include thiophene-quinoline derivatives, have been evaluated as potential antipsychotic agents. These compounds have shown promising results in binding to specific receptors and in behavioral models, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).

properties

Product Name

2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide

Molecular Formula

C19H13N3OS2

Molecular Weight

363.5 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H13N3OS2/c23-19(22-20-11-13-7-9-24-12-13)15-10-17(18-6-3-8-25-18)21-16-5-2-1-4-14(15)16/h1-12H,(H,22,23)/b20-11+

InChI Key

CEYVFPCBJTWVIV-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)N/N=C/C4=CSC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NN=CC4=CSC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
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2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
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2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
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2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
Reactant of Route 6
2-thiophen-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide

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